molecular formula C9H19NO B13162927 4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol

4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol

Cat. No.: B13162927
M. Wt: 157.25 g/mol
InChI Key: VAOYJIIOYRTQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

Scientific Research Applications

4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic attacks. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and in the study of enzyme-substrate interactions .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol

InChI

InChI=1S/C9H19NO/c1-7(6-10)9(3,11)8(2)4-5-8/h7,11H,4-6,10H2,1-3H3

InChI Key

VAOYJIIOYRTQBA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1(CC1)C)O

Origin of Product

United States

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